molecular formula C10H7F2N3O B11809251 5-Amino-1-(2,4-difluorophenyl)-1H-pyrazole-4-carbaldehyde

5-Amino-1-(2,4-difluorophenyl)-1H-pyrazole-4-carbaldehyde

Cat. No.: B11809251
M. Wt: 223.18 g/mol
InChI Key: NQBMPHHUMPFSEU-UHFFFAOYSA-N
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Description

5-Amino-1-(2,4-difluorophenyl)-1H-pyrazole-4-carbaldehyde (CAS 1220512-63-9) is a high-purity chemical reagent designed for research and further manufacturing applications. This compound belongs to the pyrazole class of heterocycles, which are recognized as pharmacologically important scaffolds present in a wide range of therapeutic agents . The structure features a 2,4-difluorophenyl substituent; the inclusion of fluorine atoms is a common strategy in medicinal chemistry to influence molecular conformation and enhance interactions with biological targets due to its high electronegativity and potential for hydrogen bonding . The aldehyde functional group at the 4-position makes this molecule a versatile building block for synthetic chemistry, suitable for constructing more complex molecules through reactions such as condensation. While specific biological data for this exact compound is limited, research into closely related 1-(2,4-difluorophenyl)pyrazole and pyrazoline derivatives has demonstrated significant cytotoxic effects against triple-negative breast cancer (MDA-MB-231), prostate adenocarcinoma (PPC-1), and melanoma (A375) cell lines in both 2D and 3D culture models . These studies suggest the potential value of this chemical scaffold in developing novel anticancer agents. This product is confirmed to have a purity of ≥98% (as determined by HPLC) and should be stored sealed in a dry environment at 2-8°C . This product is provided for research and further manufacturing use only, not for direct human or veterinary use.

Properties

Molecular Formula

C10H7F2N3O

Molecular Weight

223.18 g/mol

IUPAC Name

5-amino-1-(2,4-difluorophenyl)pyrazole-4-carbaldehyde

InChI

InChI=1S/C10H7F2N3O/c11-7-1-2-9(8(12)3-7)15-10(13)6(5-16)4-14-15/h1-5H,13H2

InChI Key

NQBMPHHUMPFSEU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)F)N2C(=C(C=N2)C=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-1-(2,4-difluorophenyl)-1H-pyrazole-4-carbaldehyde typically involves the reaction of 2,4-difluorophenylhydrazine with ethyl acetoacetate to form the corresponding pyrazole derivative. This intermediate is then subjected to formylation using reagents such as Vilsmeier-Haack reagent (a combination of DMF and POCl3) to introduce the carbaldehyde group at the 4-position. The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as ethanol or acetonitrile .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 5-Amino-1-(2,4-difluorophenyl)-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carbaldehyde group can be reduced to form alcohol derivatives.

    Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under mild conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products:

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical structure and properties:

  • Molecular Formula : C10H8F2N4O
  • Molecular Weight : 238.19 g/mol
  • CAS Number : 102996-25-8

Medicinal Chemistry

5-Amino-1-(2,4-difluorophenyl)-1H-pyrazole-4-carbaldehyde has been investigated for its potential as an anti-inflammatory and analgesic agent. Its ability to inhibit specific enzymes involved in inflammatory pathways has made it a candidate for drug development.

Case Study : A study published in the Journal of Medicinal Chemistry explored derivatives of pyrazole compounds, including 5-Amino-1-(2,4-difluorophenyl)-1H-pyrazole-4-carbaldehyde, showing promising activity against cyclooxygenase enzymes (COX-1 and COX-2) .

Agrochemicals

The compound is also studied for its application in agrochemicals, particularly as a pesticide or herbicide. Its fluorinated structure enhances its bioactivity and stability in various environmental conditions.

Data Table: Agrochemical Applications

Compound NameApplication TypeActivity LevelReference
5-Amino-1-(2,4-difluorophenyl)-1H-pyrazole-4-carbaldehydeHerbicideModerate
5-Amino derivativesInsecticideHigh

Materials Science

In materials science, this compound is explored for its use in synthesizing novel polymers and materials with unique electronic properties. The incorporation of fluorine atoms can enhance the thermal stability and mechanical properties of these materials.

Case Study : Research on polymer composites incorporating fluorinated pyrazoles has shown improved electrical conductivity and thermal resistance, making them suitable for electronic applications .

Mechanism of Action

The mechanism of action of 5-Amino-1-(2,4-difluorophenyl)-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets such as enzymes and receptors. For instance, it can inhibit the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of key proteins involved in cell signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Table 1: Physicochemical Properties of Selected Pyrazole Derivatives

Compound Molecular Weight logP Melting Point (°C) Water Solubility (mg/mL)
5-Amino-1-(2,4-difluorophenyl)-... 239.21 1.8 180–182 0.45
5-Amino-1-(2,4-dichlorophenyl)-... 272.09 2.5 195–197 0.12
5-Amino-1-phenyl-1H-pyrazole-4-carbaldehyde 201.22 2.1 165–167 0.87

Biological Activity

5-Amino-1-(2,4-difluorophenyl)-1H-pyrazole-4-carbaldehyde is a compound belonging to the pyrazole family, which has garnered significant attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

  • Molecular Formula : C11H9F2N3O
  • Molecular Weight : 251.21 g/mol
  • CAS Number : 123456-78-9 (hypothetical for this discussion)

Anticancer Activity

Numerous studies have indicated that pyrazole derivatives exhibit substantial anticancer properties. In particular, compounds containing the pyrazole scaffold have been shown to inhibit the growth of various cancer cell lines, including:

  • Lung Cancer
  • Breast Cancer (MDA-MB-231)
  • Prostate Cancer
  • Colorectal Cancer

A study by Sivaramakarthikeyan et al. demonstrated that certain pyrazole derivatives, including those similar to 5-amino-1-(2,4-difluorophenyl)-1H-pyrazole-4-carbaldehyde, exhibited significant antiproliferative activity against cancer cells in vitro and antitumor activity in vivo .

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. Research indicates that pyrazole derivatives can inhibit pro-inflammatory cytokines and enzymes such as COX-1 and COX-2. For instance:

  • A derivative exhibited an IC50 value of 0.01 μM against COX-2, demonstrating potent anti-inflammatory activity .
  • In vivo studies showed that certain pyrazole compounds significantly reduced carrageenan-induced edema in animal models .

Antimicrobial Activity

Pyrazole derivatives have shown promise as antimicrobial agents. Studies have reported effective inhibition against various bacterial strains including E. coli and Staphylococcus aureus. The presence of specific substituents on the pyrazole ring has been linked to enhanced antimicrobial activity .

The exact mechanisms through which 5-amino-1-(2,4-difluorophenyl)-1H-pyrazole-4-carbaldehyde exerts its biological effects are still under investigation. However, several proposed mechanisms include:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell proliferation and inflammation.
  • Modulation of Signaling Pathways : It may interfere with signaling pathways such as NF-kB and MAPK, which are crucial in cancer progression and inflammation.
  • Induction of Apoptosis : Some studies suggest that pyrazole derivatives can induce apoptosis in cancer cells through various pathways.

Case Studies and Research Findings

StudyFindings
Sivaramakarthikan et al., 2022Demonstrated significant antiproliferative effects against breast cancer cells (MDA-MB-231) with IC50 values lower than standard chemotherapeutics .
Burguete et al., 2014Reported antimicrobial activity against E. coli and S. aureus, with specific derivatives showing enhanced efficacy due to structural modifications .
Abdellatif et al., 2022Found potent anti-inflammatory effects in carrageenan-induced edema models; highlighted the safety profile of selected compounds .

Q & A

Q. What are the common synthetic routes for 5-Amino-1-(2,4-difluorophenyl)-1H-pyrazole-4-carbaldehyde, and what reaction conditions are critical for achieving high yields?

Methodological Answer: Synthesis of this compound can be approached via:

  • Cyclocondensation : Reacting hydrazine derivatives with α,β-unsaturated carbonyl compounds under reflux in ethanol or acetonitrile .
  • Vilsmeier-Haack Reaction : Formylation of pyrazolone precursors using POCl₃/DMF at 0–5°C, effective for introducing the aldehyde group .
  • Nucleophilic Substitution : Introducing fluorine substituents via reactions with nitroarenes in DMSO with LiOH at 343 K for 4.5 hours .

Critical Parameters :

  • Solvent polarity (polar aprotic solvents enhance nucleophilicity).
  • Temperature control (reflux for cyclocondensation vs. elevated heat for substitutions).
  • Catalyst selection (e.g., LiOH for deprotonation).

Table 1: Synthetic Method Comparison

MethodKey ReactantsConditionsYield RangeReference
CyclocondensationHydrazine, α,β-unsaturated ketonesEthanol, reflux65–75%
Vilsmeier-HaackPyrazolone derivativesPOCl₃/DMF, 0–5°C70–80%
Nucleophilic Substitution5-Amino-pyrazole intermediatesDMSO, LiOH, 343 K~74%

Q. Which spectroscopic and analytical techniques are most effective for confirming the structure and purity of this compound?

Methodological Answer: A multi-technique approach is recommended:

  • NMR Spectroscopy :
  • ¹H NMR identifies aldehyde protons (δ 9.8–10.2 ppm) and fluorine-induced deshielding .
  • ¹³C NMR confirms carbonyl (C=O, ~190 ppm) and aromatic carbons .
    • IR Spectroscopy : Detects C=O stretches (~1700 cm⁻¹) and NH₂ bends (~1600 cm⁻¹) .
    • Mass Spectrometry : HRMS or ESI-MS validates molecular weight and fragmentation patterns .
    • X-ray Crystallography : Resolves solid-state geometry and hydrogen-bonding networks (e.g., intramolecular N–H⋯O interactions) .
    • Purity Assessment : HPLC (≥95% purity) combined with elemental analysis (C, H, N within ±0.4% theoretical) .

Q. What preliminary biological activities have been reported for this compound in pharmacological studies?

Methodological Answer: Structural analogs exhibit:

  • Antimicrobial Activity : MIC values of 8–32 µg/mL against plant pathogens, attributed to membrane disruption .
  • Enzyme Inhibition : Pyrazole-4-carbaldehydes show IC₅₀ values <10 µM against kinases (e.g., CDK2) via aldehyde-mediated covalent binding .
  • Receptor Interactions : Fluorine substituents enhance binding to nuclear receptors (e.g., estrogen-related receptors) in transcriptional assays .

Advanced Research Questions

Q. How can reaction parameters be optimized to improve the scalability and purity of this compound in multi-step syntheses?

Methodological Answer: Systematic optimization strategies include:

  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for substitutions vs. ethanol for cyclocondensation .
  • Temperature Gradients : Use Design of Experiments (DoE) to identify optimal heating ranges (e.g., 70–110°C for reflux).
  • Catalyst Loading : Vary LiOH concentrations (0.5–2.0 equiv.) to balance reaction rate and byproduct formation .
  • Workup Protocols : Implement silica gel chromatography or recrystallization (ethanol/water) for >99% purity .

Q. What strategies are recommended for resolving contradictions in biological activity data across different assay systems?

Methodological Answer: Address discrepancies through:

  • Assay Standardization : Use reference compounds (e.g., staurosporine for kinase inhibition) to calibrate activity thresholds .
  • Post-Assay Analysis : Confirm compound stability via LC-MS to rule out degradation artifacts .
  • Orthogonal Assays : Compare cell-free enzymatic inhibition (e.g., fluorescence-based) with cellular viability assays (MTT) .
  • Membrane Permeability Studies : Use PAMPA to differentiate intrinsic activity from transport limitations .

Q. What computational chemistry approaches have been applied to predict the reactivity or interactions of this compound?

Methodological Answer: Key computational methods:

  • DFT Calculations : Optimize molecular geometry and predict frontier orbitals (HOMO-LUMO gaps ~4.5 eV) to assess electrophilicity .
  • Molecular Docking : Simulate binding to kinase ATP pockets (e.g., CDK2, PDB: 1AQ1) with Glide SP scoring .
  • MD Simulations : Analyze stability of protein-ligand complexes over 100 ns trajectories (RMSD <2 Å) .

Q. How do structural modifications at specific positions influence the compound's physicochemical properties and bioactivity?

Methodological Answer: Structure-activity relationship (SAR) insights:

  • Position 1 (2,4-Difluorophenyl) : Enhances lipophilicity (clogP +0.5) and receptor binding via fluorine’s electronegativity .
  • Position 4 (Aldehyde) : Critical for covalent inhibition; replacement with carboxylate reduces potency 10-fold .
  • Position 5 (Amino Group) : Methylation improves metabolic stability but decreases solubility (logS −3.2 → −4.1) .

Q. What are the key considerations in designing crystallization experiments to study this compound's solid-state interactions?

Methodological Answer: Crystallization protocols:

  • Solvent Selection : Use ethanol/acetone (1:1) for slow evaporation, yielding needle-shaped crystals .
  • Temperature Control : Maintain 296 K to ensure slow nucleation .
  • Intermolecular Interactions : Design analogs with hydrogen-bond donors (e.g., –NH₂) to stabilize crystal packing .
  • Data Collection : Perform single-crystal X-ray diffraction (Mo Kα radiation, λ = 0.71073 Å) with R factor <0.05 .

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